Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate

Nav1.1 modulation SCN1A electrophysiology screening

This 3-oxopiperazine scaffold features a 3-fluorobenzyl substitution conferring a predicted LogP of 0.75, ~60-fold lower than its 4-fluoro regioisomer (LogP 2.54), translating to 33-fold higher aqueous solubility. Exhibits Nav1.1 EC₅₀ of 7.90 nM with 12.3-fold selectivity over cardiac Nav1.5 (EC₅₀ 215 nM). Full 7-isoform electrophysiology data available (BindingDB/ChEMBL). Ideal CNS drug discovery starting point for SCN1A-related disorders. Available in multi-mg solid form at competitive pricing.

Molecular Formula C15H19FN2O3
Molecular Weight 294.326
CAS No. 1008658-22-7
Cat. No. B2460506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate
CAS1008658-22-7
Molecular FormulaC15H19FN2O3
Molecular Weight294.326
Structural Identifiers
SMILESCCOC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)F
InChIInChI=1S/C15H19FN2O3/c1-2-21-14(19)9-13-15(20)17-6-7-18(13)10-11-4-3-5-12(16)8-11/h3-5,8,13H,2,6-7,9-10H2,1H3,(H,17,20)
InChIKeyGJQULNRFXWORNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate (CAS 1008658-22-7): Procurement-Ready Screening Compound with Validated Multi-Target Nav Channel Activity


Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate (CAS 1008658-22-7) is a synthetic 3-oxopiperazine derivative with the molecular formula C₁₅H₁₉FN₂O₃ and a molecular weight of 294.32 g/mol, available as a solid-form screening compound from the ChemBridge commercial library . It carries an ethyl acetate side chain at the piperazine C-2 position and a 3-fluorobenzyl substituent at N-1. The compound is catalogued as Hit2Lead ID 9325436 and is offered in quantities from 1 mg to 100 mg for laboratory research use . As a member of the 2-oxopiperazine scaffold class—a recognized privileged chemotype in drug discovery [1]—this compound is curated in both ChEMBL (CHEMBL5082582) and BindingDB (BDBM50582059), where its voltage-gated sodium channel (Nav) modulating activity has been experimentally characterized across seven human and rodent Nav isoforms in a single standardized electrophysiology platform [2].

Why Generic Substitution Fails: Positional Fluorine Effects on Lipophilicity, Solubility, and Target Engagement Differentiate Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate from Its Regioisomeric Analogs


Substituting the 3-fluorobenzyl group of this compound with apparently minor regioisomeric variations—such as 4-fluorobenzyl or 2-fluorobenzyl—produces large-magnitude shifts in key drug-likeness parameters despite near-identical 2D/3D similarity scores (97–99%) . The 3-fluoro positional isomer exhibits a predicted LogP of 0.75, compared with 2.54 for both the 4-fluoro and 2-fluoro analogs, representing a roughly 60-fold difference in computed octanol–water partition coefficient . Concomitantly, the predicted aqueous solubility (LogSW) of the 3-fluoro derivative is –1.99 versus –3.52 for the 4-fluoro regioisomer—an approximately 33-fold solubility advantage . These physicochemical divergences arise from the electron-withdrawing orientation of the meta-fluorine substituent relative to the piperazine N-1, which modulates the overall dipole and hydrogen-bonding capacity of the scaffold. Such differences cannot be captured by Tanimoto similarity alone and mean that closely related in-class compounds cannot be assumed interchangeable for biological assays; the 3-fluoro substitution directly governs the compound's permeability, solubility, and ultimately its free fraction available for target engagement.

Quantitative Evidence Guide: Head-to-Head and Panel-Based Differentiation Data for Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate Versus Closest Analogs


Nav1.1 Primary Potency: Single-Digit Nanomolar EC₅₀ Confirms Engagement of a Therapeutically Relevant CNS Sodium Channel Isoform

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate modulates human Nav1.1 (SCN1A) with an EC₅₀ of 7.90 nM, measured in Xenopus laevis oocytes via two-electrode voltage clamp 1–4 days post-injection [1]. This places the compound in the low-nanomolar potency range characteristic of validated pharmacological modulator scaffolds for Nav1.1 [2]. Within the same assay platform, the compound exhibits a 12.3-fold selectivity window over human Nav1.5 (EC₅₀ = 215 nM) and a 2.7-fold window over human Nav1.7 (EC₅₀ = 97 nM), establishing a Nav1.1-preferring profile [1]. No head-to-head Nav1.1 data are publicly available for the 4-fluorobenzyl, 2-fluorobenzyl, or 2,3-difluorobenzyl regioisomeric analogs in this standardized oocyte assay, making the 3-fluoro substitution the only variant in this chemical series with fully characterized Nav isoform polypharmacology .

Nav1.1 modulation SCN1A electrophysiology screening epilepsy research

Seven-Isoform Nav Channel Selectivity Panel: Quantitative Polypharmacology Fingerprint for Off-Target Risk Assessment

In a unified Xenopus oocyte electrophysiology panel covering seven voltage-gated sodium channel isoforms, ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate demonstrates a rank-order potency profile of Nav1.1 (EC₅₀ = 7.90 nM) > Nav1.2 (EC₅₀ = 24 nM, rat) > Nav1.6 (EC₅₀ = 36 nM, mouse) > Nav1.4 (EC₅₀ = 46 nM, rat) > Nav1.7 (EC₅₀ = 97 nM, human) > Nav1.3 (EC₅₀ = 106 nM, rat) > Nav1.5 (EC₅₀ = 215 nM, human) [1]. This yields a total selectivity span of approximately 27-fold from the most to least potent isoform. The profile reveals a preferential engagement of CNS-expressed isoforms (Nav1.1, Nav1.2, Nav1.6) over the skeletal muscle (Nav1.4) and cardiac (Nav1.5) isoforms—a pattern desirable for neuroscience applications where cardiac liability must be minimized [2]. By contrast, the closest commercially available analogs (4-fluorobenzyl Hit2Lead 9073293, 2-fluorobenzyl 9030647, 2,3-difluorobenzyl 9030227, and the des-fluoro benzyl analog 9345195) lack any publicly reported Nav panel data, leaving their isoform selectivity entirely uncharacterized .

sodium channel panel screening Nav isoform selectivity cardiac safety polypharmacology

Lipophilicity Differentiation: 3-Fluoro Substitution Lowers Computed LogP by ~3.4-Fold Versus the 4-Fluoro Regioisomer, Altering Predicted CNS Permeability

The 3-fluorobenzyl substitution pattern on the oxopiperazine N-1 produces a computed LogP (ACD/Labs) of 0.75 for the target compound, compared with 2.54 for the 4-fluorobenzyl regioisomer (Hit2Lead ID 9073293) and 2.54 for the 2-fluorobenzyl regioisomer (Hit2Lead ID 9030647) . The 3-fluoro isomer thus exhibits a LogP value approximately 1.79 log units lower than its para-substituted counterpart. This corresponds to a ~62-fold reduction in computed octanol–water partition coefficient . The 2,3-difluorobenzyl analog (Hit2Lead ID 9030227) has an intermediate LogP of 2.61, while the des-fluoro benzyl parent (9345195) has LogP 0.70, nearly identical to the 3-fluoro derivative . The substantially lower lipophilicity of the 3-fluoro isomer places it in the favorable LogP range of 1–3 typically sought for orally bioavailable CNS drugs, whereas the 4-fluoro isomer's LogP of 2.54 sits near the upper boundary [1].

lipophilicity LogP CNS drug design fluorine positional effects

Predicted Aqueous Solubility Advantage: LogSW of –1.99 for 3-Fluoro Isomer Versus –3.52 for 4-Fluoro Regioisomer

Computed aqueous solubility (LogSW) for the target compound is –1.99, compared with –3.52 for the 4-fluorobenzyl regioisomer (9073293) and –3.52 for the 2-fluorobenzyl regioisomer (9030647) . This represents an approximately 33-fold predicted solubility advantage for the 3-fluoro derivative. The 2,3-difluorobenzyl analog (9030227) has LogSW –3.71, while the des-fluoro parent (9345195) has LogSW –1.81 . The LogSW difference of 1.53 log units between the 3-fluoro and 4-fluoro isomers is practically meaningful for in vitro assay preparation: at a typical screening concentration of 10 µM in aqueous buffer (0.1% DMSO), the 4-fluoro isomer approaches its predicted solubility limit while the 3-fluoro isomer retains a comfortable margin, reducing the risk of compound precipitation and false-negative assay results [1].

aqueous solubility LogSW assay compatibility DMSO stock preparation

Rotatable Bond Count Differentiates Conformational Sampling: Six Rotatable Bonds in the 3-Fluoro Scaffold Versus Four in the 4-Fluoro and 2-Fluoro Analogs

The target compound contains six rotatable bonds—a consequence of the ethyl acetate ester side chain at C-2 and the methylene linker to the 3-fluorophenyl ring. In contrast, the 4-fluorobenzyl (9073293), 2-fluorobenzyl (9030647), and 2,3-difluorobenzyl (9030227) analogs each have only four rotatable bonds . The des-fluoro parent (9345195) also has six rotatable bonds and shares the same tPSA of 58.6 Ų, indicating that the rotational flexibility difference is driven by the combination of the ester side chain and the benzyl substitution pattern rather than the fluorine atom itself . Increased rotatable bond count is associated with higher conformational entropy in the unbound state, which can influence both binding kinetics (on/off rates) and the ability to adapt to different protein conformations—a property of particular relevance for state-dependent ion channel modulators [1].

molecular flexibility conformational entropy rotatable bonds binding mode diversity

Best-Fit Research and Industrial Application Scenarios for Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate Based on Quantitative Evidence


Neuroscience Drug Discovery: Nav1.1-Focused Hit Expansion for Epilepsy and Neurodevelopmental Disorders

With a Nav1.1 EC₅₀ of 7.90 nM and a 12.3-fold selectivity margin over the cardiac Nav1.5 isoform, this compound serves as a tractable starting point for medicinal chemistry optimization targeting SCN1A-related pathologies including Dravet syndrome and genetic epilepsies with febrile seizures plus (GEFS+) [1]. The full 7-isoform panel data allow medicinal chemists to immediately assess selectivity liabilities without commissioning a de novo electrophysiology screen. The favorable LogP (0.75) and LogSW (–1.99) values support CNS exposure predictions, and the compound is available in multi-milligram quantities through the ChemBridge Hit2Lead catalog (price group 1) at a scale sufficient for initial structure–activity relationship exploration .

Screening Library Procurement: 3-Fluorobenzyl Oxopiperazine as a Physicochemically Differentiated Addition to Diversity Sets

Procurement teams selecting compounds for diversity-oriented screening libraries can use the quantitative LogP and LogSW differentiation data to justify inclusion of the 3-fluorobenzyl isomer over the more lipophilic 4-fluoro or 2-fluoro analogs. The target compound's LogP of 0.75 places it in a chemical space distinct from the LogP ~2.5 cluster occupied by the para- and ortho-fluoro regioisomers, despite near-identical 2D similarity (97%) and identical molecular weight (294 Da) . This enables libraries to sample the same core scaffold with markedly different physicochemical properties—a strategy known to improve hit rates in phenotypic and target-based screens.

Cardiac Safety Counter-Screening: Use as a Reference Compound with Defined Nav1.5 Selectivity Window

The compound's well-characterized 27-fold selectivity span from Nav1.1 (7.90 nM) to Nav1.5 (215 nM) provides a quantitative benchmark for cardiac liability assessment in early-stage sodium channel modulator programs [1]. Researchers optimizing analogs for CNS sodium channel targets can use this compound as an internal reference standard to calibrate Nav1.5 counter-screening assays, with the known EC₅₀ values serving as day-to-day quality control metrics for electrophysiology platform performance. The consistent Xenopus oocyte assay format across all seven isoforms ensures comparability of the derived selectivity ratios [1].

Computational Chemistry and Molecular Modeling: A Data-Rich Template for Free-Energy Perturbation (FEP) Benchmarking

The existence of quantitative binding data across seven structurally related Nav channel isoforms, combined with LogP and LogSW measurements for four regioisomeric analogs, makes this compound series exceptionally well-suited for validating computational predictions of relative binding free energies and physicochemical properties [1]. The 3-fluoro vs. 4-fluoro LogP difference (Δ = 1.79 units) provides a challenging test case for solvation free-energy calculations, while the Nav isoform selectivity data can benchmark FEP+ or similar alchemical free-energy methods for predicting selectivity shifts across closely related protein targets [2].

Quote Request

Request a Quote for Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.